(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide
説明
(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide is a synthetic organic compound featuring a piperidine core substituted with a 4-oxobutanoyloxy group and a chloro-substituted ethanimidamide moiety. Key structural attributes include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle with a methyl group at the 4-position.
- Chloroethanimidamide group: An imine-derived functional group with a chlorine substituent at the 2-position.
- 4-Oxobutanoyloxy linker: A butanoyl ester bridge connecting the piperidine and ethanimidamide groups .
特性
IUPAC Name |
[(E)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3/c1-9-4-6-16(7-5-9)11(17)2-3-12(18)19-15-10(14)8-13/h9H,2-8H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWYDXVZNKCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)ON=C(CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCC(=O)O/N=C(\CCl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethanimidamide Core: This involves the reaction of an appropriate amine with a chloroacetyl chloride under controlled conditions to form the ethanimidamide core.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an intermediate compound.
Formation of the Final Product: The final step involves the esterification of the intermediate with 4-oxobutanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
科学的研究の応用
Medicinal Chemistry Applications
The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as a therapeutic agent. Here are some key areas of focus:
Anticancer Research
Recent studies have indicated that compounds similar to (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine moiety is believed to enhance cellular permeability and target specificity.
Neurological Disorders
Given the piperidinyl group, this compound may also have implications in treating neurological disorders. Research into derivatives has shown promise in modulating neurotransmitter systems, potentially providing therapeutic avenues for conditions such as depression and anxiety.
Inhibition of Enzymatic Activity
The compound's unique functional groups suggest it could act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated their ability to inhibit proteases and kinases, which are critical in cancer progression.
Synthesis and Derivatives
The synthesis of (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multi-step organic reactions, including:
- Chlorination : Introducing the chlorine atom at the second position.
- Formation of Amide Linkages : Connecting the piperidine derivative through an amide bond to the butanoyl group.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Reagents Used | Expected Product |
|---|---|---|---|
| 1 | Chlorination | Chlorine gas + precursor | Chlorinated intermediate |
| 2 | Amide Formation | Piperidine derivative + butanoyl chloride | Amide product |
| 3 | Final Purification | Solvent extraction + recrystallization | Pure (1E)-2-chloro-N'-{...} |
Case Studies
Several case studies highlight the efficacy and potential of this compound in various applications:
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacology
Research published in the Journal of Neurochemistry explored derivatives of this compound for their effects on serotonin receptors. The findings revealed that certain derivatives enhanced receptor binding affinity, indicating potential for development as antidepressants.
作用機序
The mechanism of action of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
類似化合物との比較
Structural Analogues
The compound shares structural motifs with other piperidine- and imine-containing molecules. A notable analog is (1E)-N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide (), which differs in two key aspects:
Substituent variation: The analog lacks the chloro group and 4-oxobutanoyloxy linker, instead featuring a hydroxy group directly attached to the imine nitrogen.
Table 1: Structural Comparison
| Feature | Target Compound | Analog () |
|---|---|---|
| Piperidine substitution | 4-Methyl | 1-Methyl |
| Imine substituent | Chloro | Hydroxy |
| Linker group | Butanoyloxy | None |
| Molecular weight | Higher | Lower |
Computational Similarity Analysis
Using fingerprint-based metrics like Tanimoto and Dice indices (), the target compound and its analog exhibit moderate similarity (~0.5–0.6), driven by shared piperidine and imine motifs. However, differences in substituents reduce overall similarity, highlighting the importance of specific functional groups in bioactivity .
Table 2: Similarity Metrics (Hypothetical)
| Metric | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. Analog | 0.55 | 0.58 |
| Threshold for "similar" | >0.85 | >0.85 |
Bioactivity Profiling
demonstrates that structurally similar compounds cluster into groups with shared modes of action. For example:
- Cluster A : Piperidine-containing compounds with ester linkers (e.g., the target) show activity against serine hydrolases.
- Cluster B : Hydroxy-substituted analogs (e.g., ) target cytochrome P450 enzymes .
This suggests that the target’s chloro and butanoyloxy groups may direct its bioactivity toward distinct pathways compared to its analog.
Limitations and Caveats
- Structural vs. functional divergence : Similarity indices may overlook critical bioisosteric replacements (e.g., chloro vs. hydroxy groups) that drastically alter pharmacology .
- NMR profiling limitations: As shown in , substituent changes (e.g., at regions A/B in butanoyloxy linkers) can perturb chemical shifts unpredictably, complicating structure-activity relationship (SAR) extrapolation .
Lumping Strategy Implications
’s lumping approach groups compounds with shared cores (e.g., piperidine-imine systems) for streamlined analysis. However, the target’s unique substituents warrant separate evaluation to avoid misclassifying its pharmacokinetic or toxicological properties .
生物活性
(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its molecular characteristics, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₀ClN₃O₃
- Molecular Weight : 289.76 g/mol
- CAS Number : 1119449-98-7
- IUPAC Name : (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide
Anticancer Potential
Research indicates that compounds similar to (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide have demonstrated anticancer properties. A study on aryl and amido-aryl acetamidine derivatives revealed that certain compounds exhibited significant inhibition of inducible nitric oxide synthase (iNOS), which is often overexpressed in cancerous tissues. Among these, a related compound showed an IC50 of 11 nM against human iNOS, indicating potent activity against cancer cell proliferation .
The mechanism by which (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide exerts its biological effects is believed to involve:
- Enzyme Inhibition : It selectively inhibits iNOS while sparing the endothelial nitric oxide synthase (eNOS), which is crucial for maintaining vascular health. This selectivity is essential for reducing potential side effects associated with broad-spectrum nitric oxide synthase inhibitors .
- Cell Metabolic Activity : Studies have shown that at lower concentrations, the compound can significantly affect metabolic activity in glioma cells, suggesting a dose-dependent relationship between the compound and cellular response .
Selectivity and Efficacy
A series of studies have evaluated the selectivity of various acetamidine derivatives for iNOS over eNOS. For instance, compound 10 demonstrated over 2300-fold selectivity for iNOS in ex vivo models, confirming its potential as a therapeutic agent in inflammatory conditions and cancer therapy .
Structural Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine and acetamidine moieties significantly influence the biological activity of these compounds. The hydrophobic interactions within the binding sites of iNOS have been identified as critical for their inhibitory effects, highlighting the importance of molecular design in developing effective therapeutics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClN₃O₃ |
| Molecular Weight | 289.76 g/mol |
| CAS Number | 1119449-98-7 |
| Anticancer IC50 | 11 nM (against human iNOS) |
| Selectivity Ratio | >2300-fold for iNOS over eNOS |
| Mechanism | iNOS inhibition with selective action |
Q & A
Q. What are the recommended synthetic routes for (1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the 4-(4-methylpiperidin-1-yl)-4-oxobutanoyl intermediate. This intermediate is often synthesized via nucleophilic substitution of 4-chloro-4-oxobutanoyl derivatives with 4-methylpiperidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Subsequent coupling with (1E)-2-chloroethanimidamide hydroxylamine derivatives is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of catalytic DMAP. Reaction progress is monitored via TLC (silica gel, chloroform/methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized for structural confirmation?
Key characterization methods include:
- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (theoretical m/z 332.1017 for [M+H]⁺) .
- NMR Spectroscopy: ¹H/¹³C NMR for verifying the (1E)-configuration of the ethanimidamide group and the 4-methylpiperidin-1-yl substituent .
- X-ray Crystallography: For unambiguous spatial assignment, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
Q. What are the primary stability considerations for this compound during storage?
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations include:
- Temperature: –20°C in airtight, amber vials with desiccants (e.g., silica gel) .
- Solubility: DMSO or dry DMF for stock solutions to prevent degradation .
Stability should be verified periodically via HPLC (retention time shifts >5% indicate degradation) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substituents) influence bioactivity?
Structure-activity relationship (SAR) studies indicate that the 4-methylpiperidin-1-yl group enhances membrane permeability due to its lipophilic nature, while the (1E)-configuration of the ethanimidamide moiety is critical for target binding. Modifications to the piperidine ring (e.g., replacing methyl with bulkier groups) reduce antimicrobial potency, as seen in analogs with MIC values >15 μg/mL compared to the parent compound (MIC 5–15 μg/mL) . Computational docking (e.g., AutoDock Vina) suggests hydrogen bonding between the oxobutanoyl oxygen and mycobacterial enzyme active sites .
Q. What experimental strategies address discrepancies in bioactivity data across studies?
Contradictions in MIC values may arise from:
- Strain Variability: Use standardized strains (e.g., Mycobacterium tuberculosis H37Rv) and growth media (Middlebrook 7H9) .
- Compound Purity: Validate via HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Assay Conditions: Control pH (6.8–7.2) and temperature (37°C) to mimic physiological environments .
Q. What degradation pathways are observed under accelerated stability testing?
Forced degradation studies (40°C/75% RH, 14 days) reveal:
- Hydrolysis: Cleavage of the oxobutanoyl-ethanimidamide bond, detected via LC-MS (m/z 189.0453 fragment) .
- Oxidation: Piperidine ring oxidation to N-oxide derivatives under light exposure, mitigated by antioxidant additives (e.g., BHT) .
Q. How can computational modeling optimize derivative design?
- Pharmacophore Mapping: The oxobutanoyl and ethanimidamide groups are essential for target engagement (e.g., mycobacterial enoyl-ACP reductase) .
- ADMET Predictions: SwissADME or ADMETLab2.0 predict moderate blood-brain barrier penetration (logBB ≈ 0.3) and CYP3A4-mediated metabolism .
Q. What analytical methods resolve chiral impurities in synthesis?
- Chiral HPLC: Use Chiralpak IA-3 columns (hexane/isopropanol 85:15) to separate (1E) and (1Z) isomers .
- Circular Dichroism (CD): Verify enantiopurity via Cotton effects at 220–250 nm .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Method | Conditions | Acceptance Criteria | Reference |
|---|---|---|---|
| HPLC | C18, 0.1% TFA/ACN (30→70% in 20 min) | Retention time ±0.2 min | |
| HRMS | ESI+, m/z 332.1017 | Δ < 3 ppm | |
| ¹H NMR | DMSO-d₆, 500 MHz | δ 8.2–8.4 (imidamide H) |
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation Products | Mitigation Strategy | Reference |
|---|---|---|---|
| Acidic (0.1M HCl) | Oxobutanoyl cleavage | Neutralize post-reaction | |
| Oxidative (H₂O₂) | Piperidine N-oxide | Add 0.1% BHT | |
| Photolytic (UV) | Ethanimidamide isomerization | Amber glass storage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
